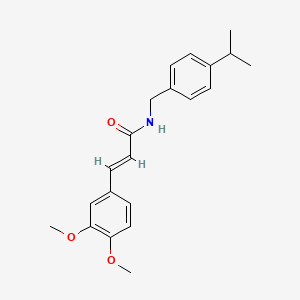![molecular formula C20H23N3O4S B5863047 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide](/img/structure/B5863047.png)
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide, also known as ABT-888, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that repairs DNA damage in cells. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. ABT-888 has shown promising results in preclinical and clinical studies as a potential anti-cancer agent.
作用机制
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide inhibits PARP, an enzyme that plays a critical role in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. This compound has been shown to enhance the cytotoxic effects of DNA-damaging agents, such as chemotherapy and radiation therapy, by preventing the repair of DNA damage.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory and neuroprotective effects in preclinical studies. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of PARP, which makes it a useful tool for studying the role of PARP in DNA damage repair and cancer biology. This compound is also well-tolerated in animal models and has a favorable pharmacokinetic profile.
One limitation of this compound is that it has a short half-life in vivo, which may limit its efficacy as a single-agent therapy. Another limitation is that it may not be effective in all cancer types, as some tumors have alternative DNA repair mechanisms that can compensate for PARP inhibition.
未来方向
There are several potential future directions for the development and use of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide. One direction is the combination of this compound with other targeted therapies, such as inhibitors of DNA repair pathways or immune checkpoint inhibitors. Another direction is the development of more potent and selective PARP inhibitors that may have improved efficacy and fewer side effects. Finally, this compound may have potential applications in other disease areas, such as neurodegenerative diseases or diabetes.
合成方法
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide can be synthesized using a multi-step process involving the reaction of 4-chlorobenzylamine with 3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine. The resulting amine is then reacted with N-(4-acetyl-1-piperazinyl)sulfonyl chloride to yield this compound.
科学研究应用
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide has been extensively studied in preclinical and clinical settings as a potential cancer therapy. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer types, including breast, ovarian, and lung cancer. This compound has also been investigated as a single-agent therapy in patients with advanced solid tumors.
属性
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-benzylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-16(24)22-10-12-23(13-11-22)28(26,27)19-9-5-8-18(14-19)20(25)21-15-17-6-3-2-4-7-17/h2-9,14H,10-13,15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLSVXDTKADKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime](/img/structure/B5862964.png)
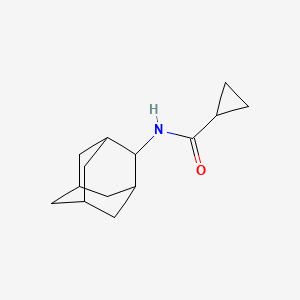
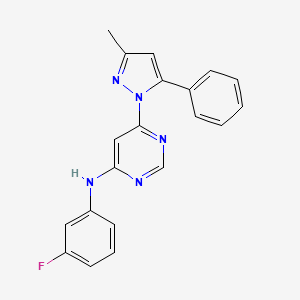
![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)
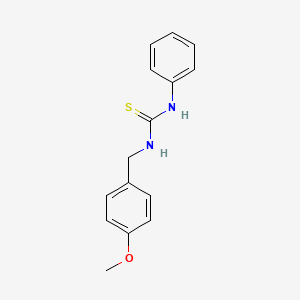

![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)
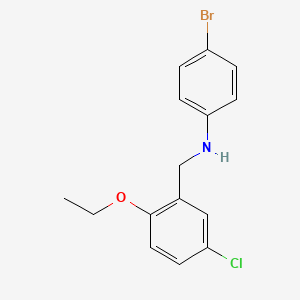
![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863031.png)
![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)
![3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5863052.png)
![1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride](/img/structure/B5863059.png)
